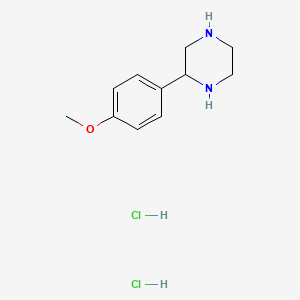
2-(4-Methoxyphenyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16N2O · 2HCl and a molecular weight of 265.18 g/mol . It is a piperazine derivative known for its euphoric and stimulant properties, which are comparable to those produced by amphetamines . This compound is primarily used in scientific research and forensic applications .
作用机制
Target of Action
The primary targets of 2-(4-Methoxyphenyl)piperazine dihydrochloride are the serotonergic and dopaminergic systems . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .
Mode of Action
This compound interacts with its targets by binding to the serotonin and dopamine receptors , thereby exerting its effects . This interaction results in changes in the neurotransmitter levels in the brain, which can lead to various physiological effects .
Biochemical Pathways
The compound affects the serotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control. The downstream effects of these pathways can vary widely, depending on the specific context and the individual’s unique biochemistry .
Pharmacokinetics
It is known that the compound has a high affinity for the serotonin and dopamine receptors, which suggests that it may be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the serotonergic and dopaminergic systems . By interacting with these systems, the compound can influence a variety of physiological processes, potentially leading to changes in mood, cognition, and motor control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the individual’s unique biochemistry, the presence of other substances in the body, and the specific physiological context in which the compound is acting .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)piperazine Dihydrochloride is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This suggests that it interacts with serotonin and dopamine receptors, which are proteins that play crucial roles in neurotransmission .
Molecular Mechanism
Its assumed serotonergic and dopamine antagonistic properties suggest that it may bind to serotonin and dopamine receptors, inhibiting their activity and thereby exerting its effects .
Metabolic Pathways
Given its assumed serotonergic and dopamine antagonistic properties, it may interact with enzymes or cofactors involved in the metabolism of these neurotransmitters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)piperazine dihydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process . Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2-(4-Methoxyphenyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Investigated for potential therapeutic uses, including its stimulant and euphoric properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with similar properties.
1-Phenylpiperazine: Known for its use in the synthesis of various pharmaceuticals.
1-(4-Chlorobenzhydryl)piperazine: Used in the development of psychoactive drugs.
Uniqueness
2-(4-Methoxyphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern and its potent effects on neurotransmitter systems. Its combination of stimulant and euphoric properties, along with its distinct chemical structure, sets it apart from other piperazine derivatives .
属性
IUPAC Name |
2-(4-methoxyphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPGAKGHWAPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094609-01-3 |
Source


|
| Record name | 2-(4-methoxyphenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)
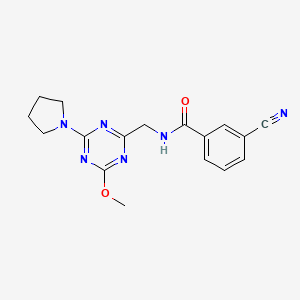
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)
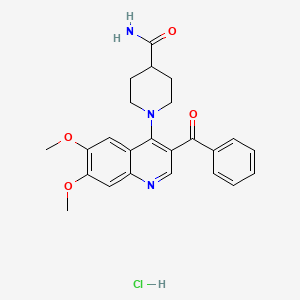
![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)
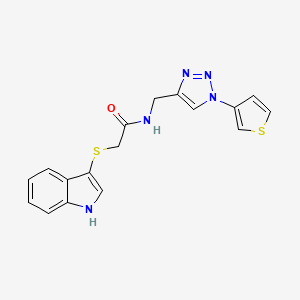
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2906172.png)
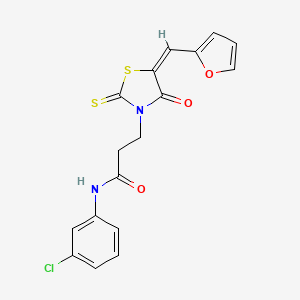
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)
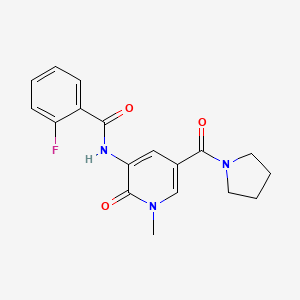
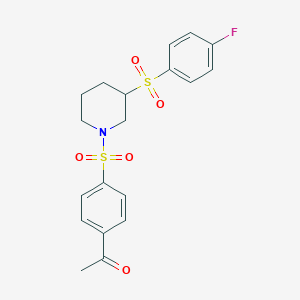
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one](/img/structure/B2906182.png)
![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)
